

An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methylpyridine

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Compound of Interest

Compound Name: 5-Bromo-2-hydroxy-4-methylpyridine

Cat. No.: B185299

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CAS Number: 164513-38-6

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-hydroxy-4-methylpyridine**, a versatile heterocyclic compound. It serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, finding applications in pharmaceutical and agrochemical research.^[1] The presence of a bromine atom and a hydroxyl group on the pyridine ring enhances its reactivity, making it a valuable building block for developing complex molecular structures.^[1] This document details its physicochemical properties, potential synthetic routes, biological significance, and safety information.

Physicochemical Properties

5-Bromo-2-hydroxy-4-methylpyridine is typically an off-white to tan crystalline solid.^[1] Its key properties are summarized in the table below, compiled from various suppliers and databases.

Property	Value	Source(s)
CAS Number	164513-38-6	[1] [2]
Molecular Formula	C ₆ H ₆ BrNO	[1] [2]
Molecular Weight	188.02 g/mol	[1] [2]
Melting Point	192-202 °C	[1]
Appearance	Off-white to tan crystalline solid	[1]
Purity	≥97%	[2]
Solubility	Slightly soluble in water	[3]
SMILES	<chem>Cc1cc(O)ncc1Br</chem>	
InChI Key	BYGNXKDNIFHZHQ-UHFFFAOYSA-N	
Storage	Store in a cool, dry place (0-8°C recommended)	[1] [3]

Applications in Research and Development

This compound is a key starting material and intermediate with diverse applications:

- **Pharmaceutical Development:** It is extensively used as a building block in the synthesis of novel pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[\[1\]](#) Its derivatives have been explored for their therapeutic potential against various diseases, including cancer and bacterial infections.[\[1\]](#)
- **Agrochemical Chemistry:** The compound is utilized in formulating agrochemicals, where it can enhance the efficacy of pesticides and herbicides, contributing to improved crop yields.[\[1\]](#)
- **Biochemical Research:** Researchers employ **5-Bromo-2-hydroxy-4-methylpyridine** to investigate enzyme inhibition and receptor interactions, which provides valuable insights into biological pathways and helps identify potential therapeutic targets.[\[1\]](#)

- Material Science: Its unique chemical properties are being explored for the creation of advanced materials, such as specialized polymers and coatings.[\[1\]](#)

Experimental Protocols & Synthesis

While **5-Bromo-2-hydroxy-4-methylpyridine** is commercially available, understanding its synthesis is crucial for researchers. A direct, detailed protocol is not readily available in published literature, but a plausible synthetic pathway can be designed based on established chemical transformations of pyridine derivatives. A common route involves the bromination of a precursor followed by a diazotization-hydrolysis reaction.

Proposed Synthesis of 5-Bromo-2-hydroxy-4-methylpyridine

The following protocol outlines a potential two-step synthesis starting from 2-Amino-4-methylpyridine.

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Precursor)

This procedure is based on the selective bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS).[\[4\]](#)[\[5\]](#)

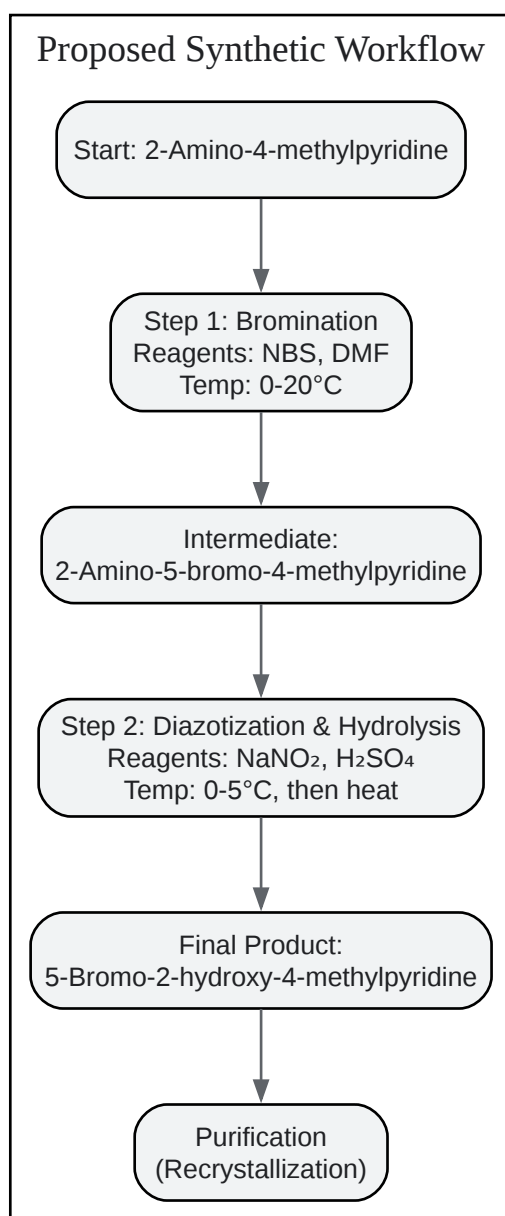
- Materials: 2-Amino-4-methylpyridine, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Acetonitrile, Deionized Water.
- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4-methylpyridine in DMF. Cool the flask to 0°C in an ice bath.[\[4\]](#)
- Bromination: Prepare a solution of one equivalent of NBS in DMF. Add this solution dropwise to the cooled 2-Amino-4-methylpyridine solution, maintaining the temperature below 20°C.[\[4\]](#)
- Monitoring and Workup: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, pour the reaction mixture into water to precipitate the product as a brown solid.[\[4\]](#)[\[5\]](#)

- Purification: Filter the solid using a Buchner funnel and wash thoroughly with water. Further purify the crude product by washing with acetonitrile. Filter the solid again and dry to obtain 2-Amino-5-bromo-4-methylpyridine.[4][5] The reported yield for this reaction is approximately 80%.[4]

Step 2: Synthesis of **5-Bromo-2-hydroxy-4-methylpyridine**

This step involves a Sandmeyer-type reaction, where the amino group of the precursor is converted to a hydroxyl group.

- Materials: 2-Amino-5-bromo-4-methylpyridine, Sodium Nitrite (NaNO_2), Sulfuric Acid (H_2SO_4), Water.
- Diazotization: Disperse the 2-Amino-5-bromo-4-methylpyridine in an aqueous solution of sulfuric acid and cool the mixture to 0-5°C in an ice-salt bath. Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature strictly controlled to form the diazonium salt.
- Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat gently (e.g., 50-60°C). The diazonium salt will hydrolyze, releasing nitrogen gas and forming the desired 2-hydroxy product.
- Isolation and Purification: Cool the reaction mixture and neutralize it to precipitate the crude product. The solid can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.



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A proposed workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathway Interactions

While **5-Bromo-2-hydroxy-4-methylpyridine** is primarily an intermediate, its structural motifs are present in molecules with significant biological activity. Derivatives of the closely related

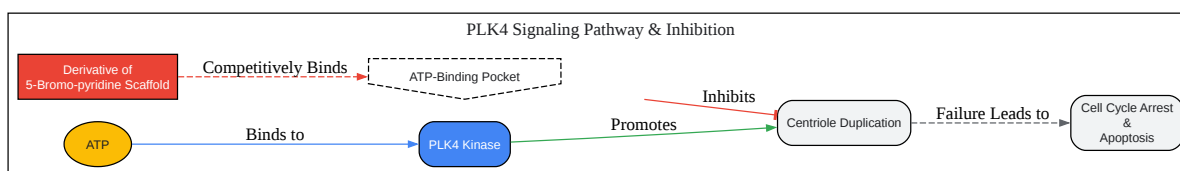
precursor, 2-Amino-5-bromo-4-methylpyridine, have been developed as potent kinase inhibitors.[5]

Inhibition of Polo-like Kinase 4 (PLK4)

A key therapeutic target for derivatives of this scaffold is Polo-like kinase 4 (PLK4), a master regulatory enzyme in the process of centriole duplication.[5] Centrioles are essential for forming the centrosomes, which organize microtubules during cell division. In many cancers, PLK4 is overexpressed, leading to centrosome amplification and genomic instability.

Inhibitors derived from the 2-amino-5-bromo-4-methylpyridine scaffold function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the PLK4 enzyme, preventing the binding of ATP and thus blocking the kinase's phosphorylating activity.[5] This inhibition disrupts the downstream signaling cascade required for centriole duplication. The cellular consequences include:

- Inhibition of Centriole Duplication: The primary function of PLK4 is blocked.[5]
 - Cell Cycle Arrest: Cells are unable to progress through mitosis properly.
 - Apoptosis: Prolonged cell cycle arrest and mitotic failure can trigger programmed cell death.
- [5]



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Inhibition of the PLK4 signaling pathway by a pyridine derivative.

Safety and Handling

5-Bromo-2-hydroxy-4-methylpyridine is classified as an irritant and should be handled with care in a well-ventilated area or chemical fume hood.[6]

- Hazard Classifications: Acute Toxicity (Oral), Skin Irritant, and causes serious eye damage. May cause respiratory irritation.[3]
- Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.[6]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [6]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of water.[7] Seek medical attention if irritation persists.[6]

To the best of current knowledge, the toxicological properties of this compound have not been fully investigated.[6] It should be handled by trained professionals only.

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